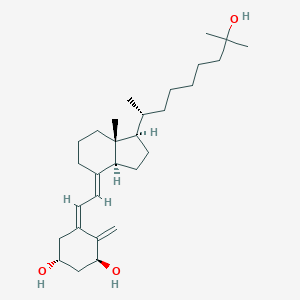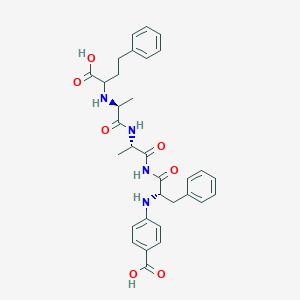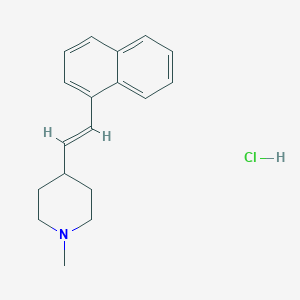
1-Methyl-4-(1-naphthylvinyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(1-naphthylvinyl)piperidine, also known as M4N, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(1-naphthylvinyl)piperidine involves the inhibition of the dopamine transporter. The dopamine transporter is a transmembrane protein that is responsible for the reuptake of dopamine from the synaptic cleft. 1-Methyl-4-(1-naphthylvinyl)piperidine binds to the dopamine transporter with high affinity, which prevents the reuptake of dopamine. This results in an increase in the concentration of dopamine in the synaptic cleft, which can activate dopamine receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Methyl-4-(1-naphthylvinyl)piperidine are primarily related to its ability to modulate dopamine signaling in the brain. By inhibiting the dopamine transporter, 1-Methyl-4-(1-naphthylvinyl)piperidine increases the concentration of dopamine in the synaptic cleft, which can activate dopamine receptors and modulate various physiological processes. Some of the physiological processes that are modulated by dopamine include movement, motivation, reward, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-4-(1-naphthylvinyl)piperidine is a potent and selective inhibitor of the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain. One of the advantages of 1-Methyl-4-(1-naphthylvinyl)piperidine is that it is highly selective for the dopamine transporter, which minimizes the potential for off-target effects. Another advantage of 1-Methyl-4-(1-naphthylvinyl)piperidine is that it is relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also some limitations to the use of 1-Methyl-4-(1-naphthylvinyl)piperidine in lab experiments. One limitation is that 1-Methyl-4-(1-naphthylvinyl)piperidine is not very stable, which can make it difficult to work with in certain experimental conditions. Another limitation is that 1-Methyl-4-(1-naphthylvinyl)piperidine has a relatively short half-life, which can limit its effectiveness in certain experimental paradigms.
Direcciones Futuras
There are many future directions for research on 1-Methyl-4-(1-naphthylvinyl)piperidine. One direction is to study the effects of 1-Methyl-4-(1-naphthylvinyl)piperidine on dopamine signaling in different brain regions and under different experimental conditions. Another direction is to develop more stable and effective analogs of 1-Methyl-4-(1-naphthylvinyl)piperidine that can be used in a wider range of experimental paradigms. Finally, there is a need to better understand the role of dopamine in various physiological processes, which can be facilitated by the use of 1-Methyl-4-(1-naphthylvinyl)piperidine as a tool for studying dopamine signaling in the brain.
Métodos De Síntesis
The synthesis of 1-Methyl-4-(1-naphthylvinyl)piperidine involves the reaction of 1-methylpiperidine-4-carboxaldehyde with 1-naphthylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, which results in the formation of 1-Methyl-4-(1-naphthylvinyl)piperidine as a white solid. The yield of 1-Methyl-4-(1-naphthylvinyl)piperidine is typically around 50%, and the purity can be increased through recrystallization.
Aplicaciones Científicas De Investigación
1-Methyl-4-(1-naphthylvinyl)piperidine has been used extensively in scientific research to study the role of dopamine in the brain. Dopamine is a neurotransmitter that is involved in a wide range of physiological processes, including movement, motivation, reward, and addiction. 1-Methyl-4-(1-naphthylvinyl)piperidine is a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 1-Methyl-4-(1-naphthylvinyl)piperidine increases the concentration of dopamine in the synaptic cleft, which allows researchers to study the effects of dopamine on various physiological processes.
Propiedades
Número CAS |
117613-42-0 |
|---|---|
Nombre del producto |
1-Methyl-4-(1-naphthylvinyl)piperidine |
Fórmula molecular |
C19H27N3O |
Peso molecular |
287.8 g/mol |
Nombre IUPAC |
1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine;hydrochloride |
InChI |
InChI=1S/C18H21N.ClH/c1-19-13-11-15(12-14-19)9-10-17-7-4-6-16-5-2-3-8-18(16)17;/h2-10,15H,11-14H2,1H3;1H/b10-9+; |
Clave InChI |
GWJYNGSCHXLVLM-RRABGKBLSA-N |
SMILES isomérico |
CN1CCC(CC1)/C=C/C2=CC=CC3=CC=CC=C32.Cl |
SMILES |
CN1CCC(CC1)C=CC2=CC=CC3=CC=CC=C32.Cl |
SMILES canónico |
CN1CCC(CC1)C=CC2=CC=CC3=CC=CC=C32.Cl |
Sinónimos |
1-methyl-4-(1-naphthylvinyl)piperidine B 120 B-120 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





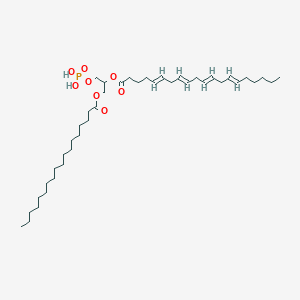
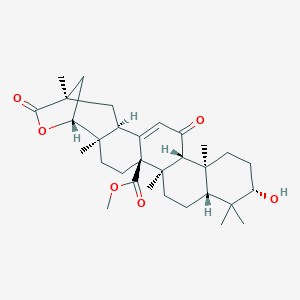


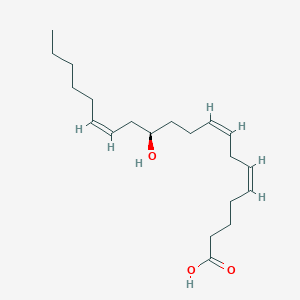
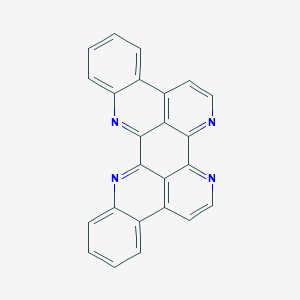
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)


![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B219058.png)
